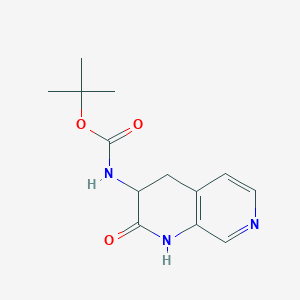
Tert-butyl (2-oxo-1,2,3,4-tetrahydro-1,7-naphthyridine-3-yl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl (2-oxo-1,2,3,4-tetrahydro-1,7-naphthyridin-3-yl)carbamate: is a complex organic compound that belongs to the class of carbamates. This compound is characterized by the presence of a tert-butyl group attached to a naphthyridine ring system, which is further substituted with an oxo group and a carbamate moiety. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (2-oxo-1,2,3,4-tetrahydro-1,7-naphthyridin-3-yl)carbamate typically involves the reaction of a naphthyridine derivative with tert-butyl chloroformate in the presence of a base. The reaction conditions often include the use of an organic solvent such as dichloromethane or tetrahydrofuran, and the reaction is carried out at low temperatures to prevent decomposition of the reactants.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-Butyl (2-oxo-1,2,3,4-tetrahydro-1,7-naphthyridin-3-yl)carbamate can undergo oxidation reactions, typically involving reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carbamate group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Nucleophiles such as amines, alcohols, and thiols.
Major Products Formed:
Oxidation: Formation of oxo derivatives.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted carbamates.
Scientific Research Applications
Chemistry: In chemistry, tert-Butyl (2-oxo-1,2,3,4-tetrahydro-1,7-naphthyridin-3-yl)carbamate is used as a building block for the synthesis of more complex molecules
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. The carbamate group can interact with active sites of enzymes, leading to inhibition of their activity. This property is useful in the development of new drugs and therapeutic agents.
Medicine: In medicine, tert-Butyl (2-oxo-1,2,3,4-tetrahydro-1,7-naphthyridin-3-yl)carbamate is investigated for its potential as an anti-cancer agent. Its ability to inhibit specific enzymes involved in cancer cell proliferation makes it a promising candidate for drug development.
Industry: In the industrial sector, this compound is used in the production of polymers and coatings. Its stability and reactivity make it suitable for various applications in material science.
Mechanism of Action
The mechanism of action of tert-Butyl (2-oxo-1,2,3,4-tetrahydro-1,7-naphthyridin-3-yl)carbamate involves its interaction with specific molecular targets, such as enzymes. The carbamate group can form covalent bonds with the active sites of enzymes, leading to their inhibition. This interaction disrupts the normal function of the enzyme, resulting in various biological effects. The pathways involved in this mechanism include the inhibition of enzyme activity and the subsequent disruption of cellular processes.
Comparison with Similar Compounds
- tert-Butyl (2-oxotetrahydrofuran-3-yl)carbamate
- tert-Butyl (2-oxo-1,3,4,5-tetrahydro-1-benzazepin-3-yl)carbamate
- tert-Butyl 1,4,5,7-tetrahydro-6H-pyrazolo[3,4-c]pyridine-6-carboxylate
Comparison: While these compounds share the tert-butyl carbamate moiety, they differ in their core ring structures. The presence of different heterocyclic systems (naphthyridine, furan, benzazepine, and pyrazolo-pyridine) imparts unique chemical and biological properties to each compound. tert-Butyl (2-oxo-1,2,3,4-tetrahydro-1,7-naphthyridin-3-yl)carbamate is unique due to its naphthyridine ring, which provides distinct reactivity and potential biological activity compared to the other similar compounds.
Properties
Molecular Formula |
C13H17N3O3 |
|---|---|
Molecular Weight |
263.29 g/mol |
IUPAC Name |
tert-butyl N-(2-oxo-3,4-dihydro-1H-1,7-naphthyridin-3-yl)carbamate |
InChI |
InChI=1S/C13H17N3O3/c1-13(2,3)19-12(18)16-9-6-8-4-5-14-7-10(8)15-11(9)17/h4-5,7,9H,6H2,1-3H3,(H,15,17)(H,16,18) |
InChI Key |
CSAXHUUYXYVJRO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC2=C(C=NC=C2)NC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2-fluorophenyl)methyl N-[1-[(5-acetylfuran-2-yl)methyl]pyrazol-4-yl]carbamate](/img/structure/B13940445.png)

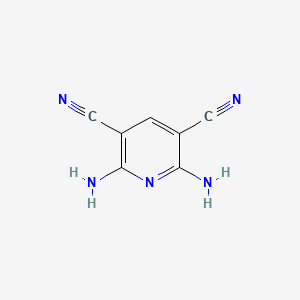
![4-Chloro-6-cyclopropyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13940454.png)

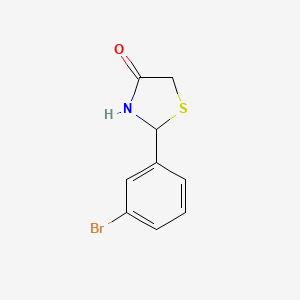
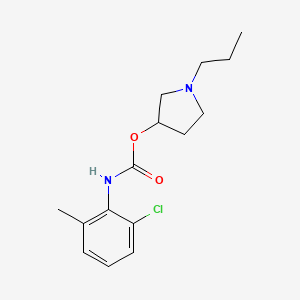
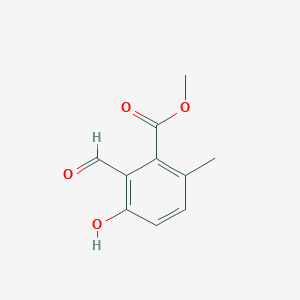
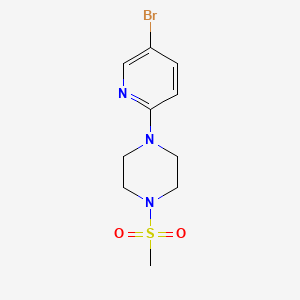
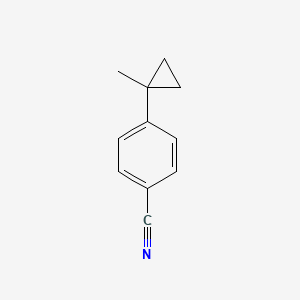


![Ethyl 6-formylimidazo[1,2-a]pyrazine-2-carboxylate](/img/structure/B13940528.png)

